molecular formula C11H13NO2 B8608952 N-allyl-4-cyclohexene-1,2-dicarboximide

N-allyl-4-cyclohexene-1,2-dicarboximide

Cat. No.: B8608952
M. Wt: 191.23 g/mol
InChI Key: SNJFYQMFIMYANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-4-cyclohexene-1,2-dicarboximide is a heterocyclic compound derived from the cyclohexene dicarboximide core structure, featuring an allyl (-CH₂CH=CH₂) substituent at the nitrogen position. This compound belongs to the dicarboximide class, which is characterized by a six-membered cyclohexene ring fused with a five-membered imide ring containing two carbonyl groups. The allyl group may confer unique reactivity or bioactivity compared to other substituents, such as trichloromethylthio or tetrachloroethylthio moieties found in related compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-prop-2-enyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C11H13NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-4,8-9H,1,5-7H2

InChI Key

SNJFYQMFIMYANQ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of dicarboximide derivatives are heavily influenced by their N-substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Primary Applications Key References
N-Allyl-4-cyclohexene-1,2-dicarboximide Allyl (-CH₂CH=CH₂) C₁₁H₁₃NO₂ 191.23 (calc.) Limited data; potential fungicidal uses N/A
Captan (N-Trichloromethylthio-4-cyclohexene-1,2-dicarboximide) -S-CCl₃ C₉H₈Cl₃NO₂S 300.59 Broad-spectrum fungicide, seed treatment
Captafol (N-Tetrachloroethylthio-4-cyclohexene-1,2-dicarboximide) -S-CCl₂CHCl₂ C₁₀H₉Cl₄NO₂S 349.06 Agricultural fungicide (discontinued in some regions)
Folpet (N-Trichloromethylthio-phthalimide) -S-CCl₃ (phthalimide core) C₉H₄Cl₃NO₂S 296.56 Fungicide for fruits, vegetables
N-(2-Hydroxyethyl)-4-cyclohexene-1,2-dicarboximide -CH₂CH₂OH C₁₀H₁₃NO₃ 195.22 Intermediate in organic synthesis

Key Observations :

  • Electrophilic Reactivity : Trichloromethylthio (-S-CCl₃) and tetrachloroethylthio (-S-CCl₂CHCl₂) substituents enhance electrophilic character, enabling nucleophilic attack by fungal thiols, a mechanism critical to their fungicidal activity . The allyl group may exhibit similar reactivity through radical or Michael addition pathways.
  • Environmental Persistence: Chlorinated derivatives (captan, captafol) are prone to hydrolysis and photodegradation, releasing Cl⁻, SOₓ, and NOₓ byproducts . The allyl derivative’s environmental fate remains uncharacterized but may involve oxidation to epoxides or allylic alcohols.
  • Captafol: Higher toxicity (oral LD₅₀ rat: 5,000 mg/kg; mutagenic and suspected carcinogen) due to tetrachloroethylthio group . N-Allyl derivative: No direct toxicity data, but allyl compounds (e.g., allyl alcohol) are generally more toxic than saturated analogs.
Environmental and Regulatory Considerations
  • Chlorinated Derivatives : Captan and captafol are classified as EPA-registered pesticides with strict handling guidelines to mitigate aquatic toxicity .
  • Non-Chlorinated Analogs: Hydroxyethyl and allyl derivatives may offer greener alternatives but require rigorous ecotoxicological evaluation.

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